4,3'-Dimethoxybenzophenone
Overview
Description
4,3’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, where two methoxy groups are attached to the benzene rings. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of 4,3’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to form an intermediate product, which is then reacted with a Lewis acid like AlCl3, ZnCl2, BF3, or polyphosphoric acid in an organic solvent such as dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene . This method is environmentally friendly and aligns with green chemistry principles.
Chemical Reactions Analysis
4,3’-Dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
4,3’-Dimethoxybenzophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving photoreactivity and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyestuffs, and as an ultraviolet absorbing additive in plastic products
Mechanism of Action
The mechanism of action of 4,3’-Dimethoxybenzophenone involves its ability to absorb ultraviolet light, making it useful as a UV filter. It interacts with molecular targets by forming stable complexes and undergoing photochemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
4,3’-Dimethoxybenzophenone can be compared with other benzophenone derivatives such as:
4,4’-Dimethoxybenzophenone: Similar in structure but with methoxy groups at different positions.
4,4’-Dihydroxybenzophenone: Contains hydroxyl groups instead of methoxy groups.
4-Methoxybenzophenone: Has only one methoxy group. These compounds share similar properties but differ in their reactivity and applications due to the different functional groups and their positions on the benzene rings
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUJSUIVBJPHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447741 | |
Record name | 4,3'-DIMETHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75731-44-1 | |
Record name | (3-Methoxyphenyl)(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75731-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,3'-DIMETHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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